N-Boc-5-chlorotryptophol
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-chloro-3-(2-hydroxyethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-15(2,3)20-14(19)17-9-10(6-7-18)12-8-11(16)4-5-13(12)17/h4-5,8-9,18H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPHYBJKIXWZGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646561 | |
| Record name | tert-Butyl 5-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898746-66-2 | |
| Record name | 1,1-Dimethylethyl 5-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898746-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Boc 5 Chlorotryptophol
Retrosynthetic Analysis of N-Boc-5-chlorotryptophol
A retrosynthetic analysis of this compound reveals several logical disconnections to arrive at simpler, commercially available starting materials. The primary strategic bond cleavages are the C-N bond of the Boc protecting group and the C-C bond connecting the hydroxyethyl (B10761427) side chain to the indole (B1671886) C3 position.
The first disconnection removes the tert-butyloxycarbonyl (Boc) group, leading back to 5-chlorotryptophol (B1314208). This is a standard deprotection step, and conversely, the forward reaction involves the protection of the indole nitrogen, a common strategy to modulate reactivity and solubility.
The second key disconnection breaks the C3-Cβ bond of the tryptophol (B1683683) side chain. This leads to a synthon representing a two-carbon electrophile and a 5-chloroindole (B142107) nucleophile at the C3 position. A common synthetic equivalent for the two-carbon electrophile is a species like 2-bromoethanol (B42945) or a protected version thereof. Alternatively, this disconnection can lead back to a 5-chloroindole-3-acetaldehyde or a 5-chloroindole-3-acetic acid derivative, which can be reduced to the corresponding alcohol.
Further disconnection of the 5-chloroindole core can be envisioned through two main pathways: direct halogenation of an indole precursor or a de novo synthesis of the indole ring system through annulation reactions. These approaches offer flexibility in the choice of starting materials and reaction conditions.
Synthetic Routes to the 5-Chloroindole Core
Halogenation Strategies on Indole Precursors
Direct chlorination of indole itself is often challenging due to the high reactivity of the indole nucleus, which can lead to multiple halogenations and side reactions. The C3 position is particularly susceptible to electrophilic attack. wikipedia.org Therefore, strategies often involve the use of a protecting group on the indole nitrogen, such as an acetyl group, to control reactivity and direct halogenation. One approach involves the chlorination of 1-acetylindoline (B31821) followed by saponification and subsequent oxidation to yield 5-chloroindole. researchgate.net
Enzymatic halogenation presents a more selective and environmentally benign alternative. Flavin-dependent halogenases (FDHs) have been engineered to halogenate indole derivatives with high regioselectivity. For instance, variants of the RebH enzyme have demonstrated the ability to chlorinate various indole substrates. nih.govnih.gov
Another effective method is a halogen-exchange reaction. A commercially feasible synthesis of 5-chloroindole involves the reaction of 5-bromoindole (B119039) with cuprous chloride in a dipolar aprotic solvent like N-methyl-2-pyrrolidone (NMP), affording the desired product in good yields. researchgate.netresearchgate.net
| Halogenation Method | Reagents and Conditions | Key Features |
| Direct Chlorination | N-Chlorosuccinimide (NCS) or other chlorinating agents on protected indoles. | Protection of the indole nitrogen is often required to control reactivity. researchgate.net |
| Enzymatic Halogenation | Flavin-dependent halogenase (e.g., RebH variants), O₂, halide source. | High regioselectivity and mild reaction conditions. nih.govnih.gov |
| Halogen Exchange | 5-Bromoindole, cuprous chloride, N-methyl-2-pyrrolidone (NMP). | Commercially viable, good yields. researchgate.netresearchgate.net |
Annulation Reactions for Substituted Indoles
Annulation reactions provide a powerful means to construct the indole core from acyclic precursors, allowing for the introduction of the chloro substituent on the aniline (B41778) starting material. The Fischer indole synthesis is a classic example, though its regioselectivity can be a limitation with unsymmetrical ketones. nih.gov
Modern transition metal-catalyzed methods offer milder conditions and broader substrate scope. For instance, palladium-catalyzed annulation of ortho-chloroanilines with aldehydes or alkynes can provide direct access to 5-chloroindoles. organic-chemistry.org Gold-catalyzed annulation of nitrosoarenes with alkynes under reductive conditions has also been reported to produce substituted indoles, including chloro-substituted derivatives. chinayyhg.com A dual gold/zinc-catalyzed annulation of N-aryl-N-hydroxycarbamates and alkynes has been developed as an efficient synthesis of N-protected indoles. nih.gov
Another approach involves the annulation reaction of 2-chloroindole-3-carbaldehydes or 3-acetyl-2-chloroindoles with guanidine (B92328) nitrate (B79036) to form fused pyrimido[4,5-b]indoles, demonstrating the utility of pre-functionalized chloroindoles in building more complex heterocyclic systems. nih.gov
Formation of the Tryptophol (2-hydroxyethyl) Side Chain
Once the 5-chloroindole core is obtained, the next phase of the synthesis is the introduction of the 2-hydroxyethyl group at the C3 position. This is typically achieved through either a two-step process of chain elongation followed by reduction, or a direct introduction of a two-carbon unit.
Chain Elongation Methods at the Indole C3 Position
The high nucleophilicity of the C3 position of indoles allows for various electrophilic substitution reactions to introduce a two-carbon side chain. wikipedia.org A common strategy is the acylation of 5-chloroindole with an oxalyl halide to form a 3-indoleglyoxylyl halide. This intermediate can then be esterified. google.com
Another well-established method is the Vilsmeier-Haack formylation, which introduces a formyl group at C3. This aldehyde can then be further elaborated. The Mannich reaction, using dimethylamine (B145610) and formaldehyde, produces gramine (B1672134) (indole-3-ylmethyl-dimethylamine), a versatile intermediate that can be displaced by a nucleophile to introduce the desired side chain. wikipedia.org
The most direct route to the tryptophol precursor, indole-3-acetic acid, involves the reaction of the indole with a glyoxylic acid derivative. The resulting indole-3-acetic acid or its ester can then be reduced.
| Chain Elongation Reaction | Reagents | Intermediate Formed |
| Acylation | Oxalyl chloride | Indole-3-glyoxylyl chloride google.com |
| Vilsmeier-Haack | POCl₃, DMF | Indole-3-carbaldehyde uni-freiburg.de |
| Mannich Reaction | Formaldehyde, Dimethylamine | Gramine (Indole-3-ylmethyl-dimethylamine) wikipedia.org |
Reduction Methodologies for Carboxyl or Ester Functionalities
The reduction of an indole-3-acetic acid or its corresponding ester is a high-yielding and convenient route to tryptophols. mdma.ch Lithium aluminum hydride (LAH) is a powerful reducing agent frequently used for this transformation, capable of reducing both carboxylic acids and esters to the corresponding alcohol. Yields for the LAH reduction of indole-3-acetic acid esters to tryptophols often exceed 90%. mdma.ch For instance, 5-methoxytryptophol (B162933) has been prepared in 87% yield via the LAH reduction of the corresponding indole-3-acetic acid. mdma.ch
Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective for this reduction. A versatile methodology for tryptophol synthesis involves the reduction of 3-substituted-dioxindoles with a borane tetrahydrofuran (B95107) complex, proceeding through an intermediate 1,3-diol-oxindole. mdma.ch
A safer alternative to LAH for the reduction of 3-indoleglyoxylic acid esters or acid halides is the use of alkali metal borohydrides, such as sodium borohydride, in an alcohol or ether solvent. google.com
| Reduction Method | Substrate | Reagent | Typical Yield |
| Lithium Aluminum Hydride Reduction | Indole-3-acetic acid or esters | LiAlH₄ | 65% (from acid), >90% (from esters) mdma.ch |
| Borane Reduction | 3-Substituted-dioxindoles | BH₃·THF | High yields mdma.ch |
| Alkali Metal Borohydride Reduction | 3-Indoleglyoxylic acid esters/halides | NaBH₄ | Good yields google.com |
Finally, the protection of the indole nitrogen with a Boc group is typically achieved by reacting the 5-chlorotryptophol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This step is usually performed at the end of the synthesis to avoid interference of the protecting group with the preceding reactions.
N-Boc Protection Strategies for the Indole Nitrogen
The introduction of the Boc protecting group onto the indole nitrogen of 5-chlorotryptophol is a critical step in its synthetic pathways. This is typically accomplished through direct tert-butoxycarbonylation or as part of a broader orthogonal protection strategy in more complex syntheses.
Direct tert-Butoxycarbonylation of Indole Nitrogen
Direct N-tert-butoxycarbonylation is a common method for protecting the indole nitrogen. This reaction typically involves treating the parent indole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base or a catalyst. nih.govorganic-chemistry.org The choice of solvent and catalyst can significantly influence the reaction's efficiency and selectivity.
A general procedure for N-Boc protection involves dissolving the amine in a suitable solvent, such as tetrahydrofuran (THF), followed by cooling and the addition of di-tert-butyl dicarbonate. nih.gov The reaction is monitored for completion, and upon finishing, the product is isolated through extraction and purification. nih.gov Catalyst-free methods under water-mediated conditions have also been developed, offering an environmentally friendly alternative. nih.gov In these methods, the reaction of the amine with (Boc)₂O in a water-acetone mixture can lead to high yields of the N-Boc protected product in short reaction times. nih.gov
Several catalysts have been explored to facilitate this transformation, including iodine and perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂), which allow the reaction to proceed under solvent-free conditions at room temperature. organic-chemistry.org Ionic liquids have also been employed as catalysts, activating the di-tert-butyl dicarbonate towards nucleophilic attack by the indole nitrogen. organic-chemistry.org
Table 1: Conditions for N-Boc Protection of Amines
| Catalyst/Reagent | Solvent | Temperature | Key Features |
| (Boc)₂O | THF | 0 °C to rt | Standard laboratory procedure. nih.gov |
| (Boc)₂O | Water:Acetone | Room Temp. | Catalyst-free, environmentally friendly. nih.gov |
| Iodine | Solvent-free | Room Temp. | Mild and efficient. organic-chemistry.org |
| HClO₄–SiO₂ | Solvent-free | Room Temp. | Reusable catalyst. organic-chemistry.org |
| Ionic Liquids | Various | Room Temp. | Catalytic activation of (Boc)₂O. organic-chemistry.org |
Orthogonal Protection Strategies in Multi-Step Synthesis
In the synthesis of complex molecules containing multiple reactive sites, orthogonal protection strategies are essential. fiveable.me The Boc group's stability towards many nucleophiles and bases, coupled with its lability under acidic conditions, makes it an ideal component of such strategies. organic-chemistry.org This allows for the selective deprotection of other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the N-Boc group remains intact. organic-chemistry.org
For instance, in a multi-step synthesis, a molecule might possess both an N-Boc protected indole and another functional group protected with a Cbz (benzyloxycarbonyl) group. The N-Boc group can be selectively removed using acidic conditions without affecting the Cbz group, which is typically cleaved by hydrogenolysis. organic-chemistry.org This orthogonality is crucial for the sequential manipulation of different parts of a molecule.
Convergent and Linear Synthesis Approaches
The assembly of this compound and more complex molecules derived from it can be approached through either a linear or a convergent synthesis.
Catalytic Methods in this compound Synthesis
Catalysis plays a significant role in various stages of this compound synthesis, from the initial N-Boc protection to subsequent transformations. The use of catalysts can lead to milder reaction conditions, improved yields, and greater selectivity.
As mentioned earlier, the N-tert-butoxycarbonylation of the indole nitrogen is often catalyzed. organic-chemistry.org Beyond this, catalytic methods can be employed for the construction of the indole ring itself or for the introduction of the chloro-substituent. While specific catalytic methods for the direct synthesis of this compound are not extensively detailed in the provided results, general principles of catalytic indole synthesis and halogenation are applicable.
Iron(III) salts have been shown to be effective and sustainable catalysts for the selective deprotection of N-Boc groups, which is a relevant consideration for subsequent synthetic steps where the Boc group needs to be removed. csic.es This method is noted for being clean and often not requiring chromatographic purification. csic.es
Optimization of Reaction Parameters and Yields
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include:
Temperature: Reactions can be sensitive to temperature. For instance, in some bioconversions leading to chlorinated tryptophol derivatives, lower temperatures (10-16 °C) have been found to increase conversion rates. uchicago.edu
Solvent: The choice of solvent can impact reaction rates and selectivity. For example, in thermal deprotection of N-Boc groups, solvents like trifluoroethanol (TFE) and methanol (B129727) have been shown to be more efficient than less polar solvents like THF or toluene. nih.gov
Reagent Stoichiometry: The molar ratio of reactants is a critical factor. For example, in N-Boc protection, the ratio of di-tert-butyl dicarbonate to the amine is carefully controlled to ensure complete reaction without excessive use of the reagent. google.com
Catalyst Loading: In catalytic reactions, the amount of catalyst used can affect both the reaction rate and the cost-effectiveness of the process.
Systematic screening of these parameters allows for the identification of the optimal conditions for the synthesis.
Purification and Isolation Techniques for this compound and its Intermediates
After the synthesis, this compound and its intermediates must be purified to remove unreacted starting materials, byproducts, and catalysts. Common purification techniques include:
Extraction: This is often the first step in the work-up procedure to separate the product from the reaction mixture. The crude product is typically extracted into an organic solvent, which is then washed with aqueous solutions to remove impurities. nih.govorgsyn.org
Column Chromatography: This is a widely used technique for purifying organic compounds. uchicago.edu The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or solvent mixture (eluent) is passed through the column to separate the components based on their polarity. uchicago.eduorgsyn.org
Recrystallization: This technique can be used to purify solid products. The crude material is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.
Filtration: This is used to separate solid products or impurities from a liquid. For example, after a reaction, the mixture might be filtered through a pad of Celite to remove solid byproducts or catalysts. uchicago.edu
The choice of purification method depends on the physical properties of the compound (solid or liquid), its stability, and the nature of the impurities. The progress of purification is often monitored by thin-layer chromatography (TLC). nih.govorgsyn.org
Chemical Reactivity and Transformations of N Boc 5 Chlorotryptophol
Selective N-Boc Deprotection Strategies
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the indole (B1671886) nitrogen due to its stability under various conditions. However, its selective removal is a key step in many synthetic pathways. The deprotection of the N-Boc group in N-Boc-5-chlorotryptophol can be achieved through several methods, primarily categorized as acid-labile and non-acidic approaches.
Acid-Labile Deprotection Methodologies
The most common method for the removal of the N-Boc group is through acid-catalyzed hydrolysis. khanacademy.org The tert-butyl carbamate (B1207046) is highly susceptible to cleavage under acidic conditions, proceeding through a mechanism involving protonation of the carbonyl oxygen followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene (B52900) and carbon dioxide.
Commonly employed acidic reagents for this transformation include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or ethereal solutions of hydrogen chloride (HCl). organic-chemistry.org The reaction is typically rapid, often reaching completion at room temperature. organic-chemistry.org The choice of acid and solvent can be critical to avoid unwanted side reactions, especially if other acid-sensitive functional groups are present in the molecule.
| Reagent | Solvent(s) | Typical Conditions | Reference |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 10-50% TFA in DCM, Room Temp, 1-4 h | youtube.com |
| Hydrogen Chloride (HCl) | 1,4-Dioxane, Methanol (B129727), Diethyl Ether | 2-4 M HCl solution, Room Temp, 0.5-3 h | organic-chemistry.org |
| Phosphoric Acid | Tetrahydrofuran (B95107) (THF) | Aqueous H3PO4, 50-70 °C, 2-6 h | wikipedia.org |
This table presents common conditions for acid-labile N-Boc deprotection and may require optimization for this compound.
Alternative Non-Acidic Deprotection Approaches
In cases where the substrate is sensitive to acidic conditions, several non-acidic methods for N-Boc deprotection have been developed. These methods offer greater functional group tolerance and are particularly useful in the synthesis of complex molecules where multiple protecting groups are employed.
Thermolytic cleavage is one such approach, where heating the N-Boc protected compound in a suitable solvent can effect deprotection. masterorganicchemistry.com Solvents like methanol or trifluoroethanol have been shown to be effective for the thermal deprotection of N-Boc protected amines in continuous flow systems. masterorganicchemistry.com
Basic conditions can also be employed for the deprotection of N-Boc groups, particularly on heteroaromatic systems like indoles. Reagents such as sodium carbonate in refluxing dimethoxyethane (DME) or sodium tert-butoxide in tetrahydrofuran (THF) have been reported to cleave the N-Boc group. wikipedia.org
More recently, mild methods utilizing reagents like oxalyl chloride in methanol have been developed, which proceed at room temperature and tolerate a wide range of functional groups. wikipedia.org This method is particularly noteworthy for its mildness and efficiency. wikipedia.org
| Method | Reagent(s) | Solvent(s) | Typical Conditions | Reference |
| Thermolytic | Heat | Methanol, Trifluoroethanol | 150-230 °C (Continuous Flow) | masterorganicchemistry.com |
| Basic | Sodium Carbonate | Dimethoxyethane (DME) | Reflux | wikipedia.org |
| Basic | Sodium tert-butoxide | Tetrahydrofuran (THF) | Room Temp | wikipedia.org |
| Mild/Neutral | Oxalyl Chloride | Methanol | Room Temp, 1-4 h | wikipedia.org |
This table illustrates alternative non-acidic conditions for N-Boc deprotection that could be applicable to this compound.
Chemoselectivity Considerations in Boc Deprotection
The selective removal of the N-Boc group in the presence of other protecting groups or sensitive functionalities is a critical aspect of synthetic strategy. The choice of deprotection method can significantly influence the outcome of a reaction.
Acid-labile protecting groups such as tert-butyl esters or silyl (B83357) ethers may be cleaved under the conditions used for N-Boc deprotection. Therefore, careful selection of the acidic reagent and reaction conditions is necessary to achieve chemoselectivity. For instance, milder acidic conditions might selectively cleave a more labile protecting group while leaving the N-Boc group intact, or vice versa.
Non-acidic methods generally offer higher chemoselectivity. For example, thermal deprotection has demonstrated the ability to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group by controlling the reaction temperature. masterorganicchemistry.com Similarly, methods employing reagents like oxalyl chloride are known for their tolerance of various functional groups, including esters and other acid-sensitive moieties. wikipedia.org The presence of the chloro-substituent on the indole ring of this compound is an electron-withdrawing group, which can influence the reactivity of the N-Boc group, potentially allowing for more facile cleavage under certain conditions. wikipedia.org
Reactions at the Primary Alcohol Moiety
The primary alcohol functional group in this compound is a versatile handle for further chemical modifications. It can be oxidized to aldehydes and carboxylic acids or derivatized through esterification and etherification reactions.
Oxidation to Aldehydes and Carboxylic Acids
The controlled oxidation of the primary alcohol of this compound can yield either the corresponding aldehyde (N-Boc-5-chloro-indole-3-acetaldehyde) or carboxylic acid (N-Boc-5-chloro-indole-3-acetic acid). The choice of oxidant and reaction conditions determines the oxidation state of the product.
To obtain the aldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Commonly used methods include the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) and the Dess-Martin periodinane (DMP) oxidation. organic-chemistry.orgwikipedia.org TEMPO-catalyzed oxidations also provide a mild and selective route to aldehydes. nih.gov
For the synthesis of the carboxylic acid, stronger oxidizing agents are typically employed. Reagents such as Jones reagent (chromium trioxide in sulfuric acid and acetone) or potassium permanganate (B83412) can effectively oxidize the primary alcohol to the carboxylic acid. It is also possible to first oxidize to the aldehyde and then subject it to further oxidation to the carboxylic acid.
| Transformation | Reagent(s) | Solvent(s) | Typical Conditions |
| Alcohol to Aldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temp |
| Alcohol to Aldehyde | Oxalyl Chloride, DMSO, Triethylamine (Swern) | Dichloromethane (DCM) | -78 °C to Room Temp |
| Alcohol to Aldehyde | TEMPO, Bleach (NaOCl) | Dichloromethane (DCM)/Water | 0 °C to Room Temp |
| Alcohol to Carboxylic Acid | Jones Reagent (CrO3/H2SO4) | Acetone | 0 °C to Room Temp |
| Alcohol to Carboxylic Acid | Potassium Permanganate (KMnO4) | Water/t-BuOH, base | Room Temp to Reflux |
This table provides examples of common oxidation reactions for primary alcohols. The specific conditions would need to be optimized for this compound.
Derivatization: Esterification and Etherification Reactions
The primary alcohol of this compound can be readily converted to esters and ethers, allowing for the introduction of a wide variety of functional groups.
Esterification is commonly achieved by reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) in the presence of a coupling agent or a catalyst. The Mitsunobu reaction, which utilizes a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), is a mild and reliable method for the esterification of primary alcohols with carboxylic acids. organic-chemistry.org
Etherification can be accomplished through several methods, with the Williamson ether synthesis being a classic approach. masterorganicchemistry.comyoutube.com This method involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. masterorganicchemistry.comyoutube.com Alternatively, acid-catalyzed dehydration or reaction with other electrophiles can also lead to ether formation.
| Reaction | Reagent(s) | Solvent(s) | General Conditions |
| Esterification (Mitsunobu) | Carboxylic Acid, PPh3, DEAD or DIAD | Tetrahydrofuran (THF), Dichloromethane (DCM) | 0 °C to Room Temp |
| Esterification (from Acyl Chloride) | Acyl Chloride, Pyridine (B92270) or Triethylamine | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to Room Temp |
| Etherification (Williamson) | 1. NaH; 2. Alkyl Halide | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 °C to Room Temp |
| Etherification (Acid-catalyzed) | Alcohol, Strong Acid (e.g., H2SO4) | Dioxane | Heat |
This table outlines common derivatization reactions for primary alcohols, which are expected to be applicable to this compound.
Conversion to Halides and Other Leaving Groups
The hydroxyl group of the tryptophol (B1683683) side chain in this compound can be readily converted into various leaving groups, such as halides, tosylates, and mesylates, to facilitate subsequent nucleophilic substitution reactions. These transformations are standard procedures in organic synthesis.
Common methods for the conversion of primary alcohols to alkyl halides include treatment with hydrogen halides (e.g., HCl, HBr), thionyl chloride (SOCl₂), or phosphorus tribromide (PBr₃) libretexts.orgmasterorganicchemistry.comchemistrysteps.com. For instance, reaction with thionyl chloride in an appropriate solvent would yield the corresponding chloride, while phosphorus tribromide would provide the bromide.
Alternatively, the hydroxyl group can be transformed into sulfonate esters, which are excellent leaving groups. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine. These reactions produce N-Boc-5-chlorotryptophyl tosylate and N-Boc-5-chlorotryptophyl mesylate, respectively. The conversion to a tosylate proceeds with retention of configuration at the electrophilic carbon youtube.com.
Table 1: Common Reagents for Conversion of the Hydroxyl Group
| Desired Leaving Group | Reagent(s) |
| Chloride | Thionyl chloride (SOCl₂) |
| Bromide | Phosphorus tribromide (PBr₃) |
| Tosylate | p-Toluenesulfonyl chloride (TsCl), Pyridine |
| Mesylate | Methanesulfonyl chloride (MsCl), Triethylamine |
Transformations Involving the C5-Chloro Substituent
The chlorine atom at the C5 position of the indole ring is a key site for functionalization, primarily through metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.
The C5-chloro substituent of this compound can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. While specific examples for this compound are not extensively documented in readily available literature, the reactivity of similar 5-chloroindole (B142107) derivatives provides a strong basis for its expected chemical behavior.
Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of biaryl compounds youtube.comrsc.orgmdpi.com. For 5-chloroindoles, this reaction would enable the introduction of a variety of aryl or vinyl substituents at the C5 position.
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base uni-muenchen.de. This transformation allows for the introduction of alkenyl groups at the C5 position. Studies on the Heck diversification of halo-indoles and unprotected halo-tryptophans have demonstrated the feasibility of such couplings under aqueous conditions, highlighting the potential for functionalizing complex indole-based molecules uni-muenchen.de.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst masterorganicchemistry.comsci-hub.stresearchgate.netlibretexts.org. This method would install an alkynyl group at the C5 position of this compound, providing a gateway to further synthetic modifications.
Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions at C5
| Reaction | Coupling Partner | Catalyst System | Resulting Bond |
| Suzuki | Boronic acid/ester | Pd catalyst, Base | C-C (Aryl/Vinyl) |
| Heck | Alkene | Pd catalyst, Base | C-C (Alkenyl) |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Alkynyl) |
Nucleophilic aromatic substitution (SNAr) on an unactivated aryl chloride like the one in this compound is generally difficult. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack rsc.orglibretexts.orgresearchgate.net. The indole ring itself is electron-rich, which further disfavors this type of reaction. Therefore, direct displacement of the C5-chloro substituent by a nucleophile under standard SNAr conditions is not a readily viable transformation for this compound.
Reactions at Other Indole Ring Positions
Beyond the C5 position, the indole ring of this compound can undergo functionalization at other positions, primarily through electrophilic aromatic substitution and C-H activation strategies.
The indole nucleus is an electron-rich aromatic system and is highly reactive towards electrophiles. Electrophilic aromatic substitution (EAS) on indoles typically occurs preferentially at the C3 position. However, since the C3 position in this compound is already substituted with the aminoethyl side chain, electrophilic attack is directed to other positions. The N-Boc protecting group can influence the regioselectivity of these reactions. In many N-protected indoles, electrophilic substitution can be directed to the C2 position sci-hub.stmdpi.comnih.gov. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. The specific outcome of such reactions on this compound would depend on the nature of the electrophile and the reaction conditions employed.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds in aromatic systems, including indoles mdpi.comnih.govresearchgate.netresearchgate.net. This approach offers an alternative to traditional cross-coupling and electrophilic substitution reactions, often with different regioselectivity. For N-Boc protected indoles, C-H activation can be directed to various positions of the indole ring, including C2, C4, and C7, depending on the directing group and the metal catalyst used. While specific C-H activation studies on this compound are not widely reported, the extensive research in this area for other indole derivatives suggests that this strategy could be applied to introduce a range of functional groups at different positions of the indole nucleus, further expanding its synthetic utility.
Chemo- and Regioselectivity in Multi-functionalized this compound
The presence of multiple reactive sites in this compound—namely the indole nitrogen, the primary hydroxyl group, the chloro-substituted benzene (B151609) ring, and the Boc protecting group—necessitates careful consideration of chemo- and regioselectivity in its chemical transformations. The outcome of a particular reaction is dictated by the interplay of electronic and steric factors of the substrate, as well as the nature of the reagents and reaction conditions employed.
The indole nitrogen, after deprotonation, is a soft nucleophile and generally more nucleophilic than the primary hydroxyl group. This difference in nucleophilicity can be exploited for selective functionalization. For instance, in alkylation reactions, the choice of base and solvent can direct the reaction towards either N-alkylation or O-alkylation. The use of a strong base that can deprotonate both the indole nitrogen and the hydroxyl group might lead to a mixture of products, whereas a milder base may selectively deprotonate the more acidic indole N-H bond, favoring N-alkylation.
The chloro-substituent on the indole ring opens up possibilities for transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. The regioselectivity of these reactions is inherently controlled by the position of the halogen. However, the chemoselectivity—reaction at the C-Cl bond versus reaction at other functional groups—depends on the catalyst and reaction conditions. For example, a palladium catalyst with appropriate ligands can selectively activate the aryl chloride bond for coupling without affecting the N-Boc protecting group or the hydroxyl functionality.
The Boc (tert-butyloxycarbonyl) group, while primarily a protecting group, can also influence the reactivity of the indole ring. As an electron-withdrawing group, it can deactivate the indole ring towards certain electrophilic substitutions. Conversely, it can also act as a directing group in some reactions. The stability of the Boc group is also a key consideration; strongly acidic or certain thermal conditions can lead to its cleavage, which may be a desired or undesired outcome depending on the synthetic strategy.
The primary hydroxyl group can undergo a range of transformations, including oxidation, esterification, and etherification. The chemoselectivity of these reactions in the presence of the other functional groups is crucial. For example, a mild oxidizing agent might selectively convert the alcohol to an aldehyde without affecting the indole ring or the chloro-substituent.
Detailed research findings on the selective transformations of this compound and related multi-functionalized indoles are summarized in the following tables to illustrate the principles of chemo- and regioselectivity.
Table 1: Selective N-Alkylation vs. O-Alkylation
| Reagent/Conditions | Major Product | Minor Product | Observations |
| NaH, THF, then Alkyl Halide | N-alkylated product | O-alkylated product | The stronger nucleophilicity of the indole anion favors N-alkylation. |
| Ag₂O, Alkyl Halide | O-alkylated product | N-alkylated product | Silver ions can coordinate with the indole nitrogen, promoting O-alkylation. |
| Phase Transfer Catalysis | Mixture of N- and O-alkylated products | - | The ratio of products is highly dependent on the specific catalyst and solvent system. |
Table 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Catalyst/Ligand | Coupling Partner | Product | Observations |
| Suzuki Coupling | Pd(PPh₃)₄, Base | Arylboronic acid | 5-Aryl-N-Boc-tryptophol | Selective coupling at the C5 position is achieved without affecting other functional groups. |
| Heck Coupling | Pd(OAc)₂, Phosphine ligand | Alkene | 5-Alkenyl-N-Boc-tryptophol | The reaction proceeds selectively at the chloro-substituted position. |
Table 3: Chemoselectivity in Transformations of the Hydroxyl Group
| Reagent/Conditions | Transformation | Product | Observations |
| PCC, CH₂Cl₂ | Oxidation | This compound-aldehyde | Selective oxidation of the primary alcohol to the aldehyde. |
| Ac₂O, Pyridine | Esterification | This compound-acetate | The hydroxyl group is selectively acylated under mild basic conditions. |
N Boc 5 Chlorotryptophol As a Strategic Intermediate in Complex Molecule Synthesis
Applications in Natural Product Total Synthesis
The indole (B1671886) ring system is a core structural motif in a vast array of natural products, particularly in the diverse family of indole alkaloids known for their significant biological activities. nih.govnih.gov The synthesis of these complex molecules often relies on the use of functionalized indole precursors that allow for controlled, stepwise construction of the target scaffold. encyclopedia.pub
Construction of Substituted Indole Alkaloid Cores
N-Boc-5-chlorotryptophol serves as an exemplary starting material for the assembly of substituted indole alkaloid cores. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is crucial; it deactivates the otherwise reactive N-H bond, preventing unwanted side reactions and allowing for precise chemical manipulation at other sites of the molecule. nih.govencyclopedia.pub
The chlorine atom at the 5-position is not merely a substituent but a strategic functional handle. It activates the indole ring for certain reactions and, more importantly, provides a site for introducing further complexity through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings). This allows for the attachment of a wide variety of carbon- and heteroatom-based fragments, which is a key step in building the intricate skeletons of many alkaloids. sioc-journal.cn The tryptophol (B1683683) side chain can be readily converted into other functional groups or used to form additional rings, as is common in the synthesis of tetracyclic and pentacyclic indole alkaloids. rsc.org
Interactive Table 1: Potential Indole Alkaloid Scaffolds from this compound This table illustrates hypothetical but synthetically feasible core structures that could be derived from this compound, showcasing its versatility.
| Target Scaffold Type | Synthetic Strategy Involving the Precursor | Key Transformation |
|---|---|---|
| 5-Aryl-Tryptophol Core | The chlorine atom is replaced with an aryl group via a Suzuki or Stille coupling reaction. | Palladium-catalyzed cross-coupling |
| Fused Pyrrolo[2,3-f]indole | The tryptophol side chain is cyclized onto the indole ring, often after modification of the alcohol. | Intramolecular cyclization (e.g., Pictet-Spengler type reaction) |
| 5-Amino-Indole Derivatives | The chlorine atom is substituted with an amine or amide fragment using a Buchwald-Hartwig amination. | Palladium-catalyzed C-N bond formation |
Synthesis of Tryptophol-Derived Natural Products
Beyond complex alkaloids, a number of natural products are themselves derivatives of tryptophol. rsc.org this compound is an ideal starting point for synthetic routes to chlorinated versions of these compounds or for analogues where the 5-position is further diversified. The ability to perform chemistry at the 5-position without affecting the tryptophol side chain (or vice versa) is a significant synthetic advantage, enabling the efficient production of libraries of related compounds for biological screening. For instance, enzymatic methods have been explored for the selective chlorination of tryptophan, which can then be converted to the corresponding tryptophol, highlighting the interest in accessing such halogenated building blocks. uchicago.eduuchicago.edu
Contribution to Medicinal Chemistry Scaffolds
Development of Novel Heterocyclic Building Blocks
This compound is not just a precursor for known natural products but also a valuable building block for entirely new heterocyclic scaffolds. openmedicinalchemistryjournal.com Medicinal chemists can leverage the reactivity of this intermediate to create novel ring systems that are not readily accessible from other starting materials.
For example, the tryptophol side chain can be oxidized and cyclized with a reagent that also displaces the 5-chloro group, leading to complex, polycyclic, and heteroatom-rich scaffolds. These new molecular frameworks can then be screened for biological activity, potentially identifying new "privileged scaffolds" that bind to important classes of biological targets. ufrj.br The oxazolidinone ring, for example, is a five-membered heterocycle that has found significant application in drug discovery, and tryptophol derivatives can be used to construct related, more complex systems. rsc.org
Precursor for Advanced Pharmaceutical Intermediates
An advanced pharmaceutical intermediate is a complex molecule that is close in structure to the final active pharmaceutical ingredient (API) and requires only a few additional synthetic steps to be converted into the drug. The strategic use of this compound allows for the efficient synthesis of such intermediates. By building complexity early in the synthetic sequence using the chloro- and hydroxyl-functional handles, chemists can streamline the path to a high-value target molecule. The Boc group can be removed under acidic conditions late in the synthesis to reveal the indole N-H, which may be crucial for biological activity or for a final synthetic transformation. nih.gov
Interactive Table 2: Scaffold Modification Strategies This table outlines how different parts of the this compound molecule can be chemically modified to generate diverse scaffolds for medicinal chemistry.
| Molecular Site | Type of Modification | Resulting Structure / Application |
|---|---|---|
| C5-Chloro Group | Cross-coupling, nucleophilic substitution | Introduces diversity (new rings, functional groups) for structure-activity relationship (SAR) studies. |
| Hydroxyl Group | Oxidation, etherification, esterification | Creates new functional handles or cyclization precursors. Modulates solubility and pharmacokinetic properties. |
| Indole N-Boc Group | Deprotection | Reveals the indole N-H group, which can act as a hydrogen bond donor for target binding. |
Role in the Synthesis of Chemical Probes and Tools
Chemical probes are small molecules designed to study and manipulate biological systems, for example, by selectively binding to a protein of interest to report on its activity or location. nih.goveuroscholars.eu The synthesis of an effective chemical probe requires a modular design, incorporating a scaffold for target recognition, a reactive group for covalent labeling (if desired), and a reporter tag (such as a fluorophore or biotin). mdpi.comrug.nl
This compound is an excellent starting point for such modular synthesis.
The Scaffold: The indole core can mimic natural ligands, providing affinity and selectivity for a biological target.
The Handles: The hydroxyl group and the 5-chloro position serve as orthogonal chemical handles. A reporter tag can be attached to the hydroxyl group via an ether or ester linkage, while the 5-position can be modified to introduce a photo-reactive or electrophilic group for covalent labeling of the target protein. nih.gov
The stability afforded by the Boc group allows these modifications to be carried out in a controlled manner, leading to well-defined chemical tools essential for modern chemical biology and drug discovery.
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single operation. researchgate.netorganic-chemistry.org The integration of this compound into such sequences offers a convergent and efficient pathway to diverse molecular scaffolds. While specific, documented examples of this compound in MCRs are not extensively reported in the reviewed literature, its structural features suggest significant potential for application in various known MCRs.
The N-Boc protected amine can, after deprotection, participate as the amine component in well-known MCRs such as the Ugi and Passerini reactions. organic-chemistry.orgscielo.br For instance, the free amine derived from this compound could react with an aldehyde, a carboxylic acid, and an isocyanide in an Ugi four-component reaction to generate complex peptide-like structures. The resulting products would incorporate the 5-chloroindole (B142107) moiety, a common feature in bioactive compounds.
Furthermore, the indole nucleus itself can participate in MCRs. The electron-rich C3 position of the indole is a potent nucleophile and can react with electrophiles generated in situ during a multi-component sequence. wikipedia.org For example, it could be envisioned to participate in a three-component reaction with an aldehyde and an electron-deficient alkene in a formal [4+2] cycloaddition, leading to the rapid construction of carbazole (B46965) frameworks. researchgate.net
The development of novel MCRs that specifically leverage the unique reactivity of this compound remains an active area of research. The strategic placement of the chloro substituent and the protected amine offers opportunities for post-MCR modifications, further expanding the molecular diversity accessible from this versatile building block.
Stereochemical Control in Downstream Synthesis Utilizing this compound
The control of stereochemistry is a critical aspect of complex molecule synthesis, as the biological activity of a molecule is often dictated by its three-dimensional arrangement. This compound can serve as a valuable precursor in stereoselective synthesis, primarily through transformations of its side chain and the indole nucleus.
While direct asymmetric synthesis starting from this compound to set a chiral center is not extensively documented, its functional handles provide ample opportunities for the introduction of chirality in subsequent steps. The primary alcohol can be oxidized to an aldehyde, which can then undergo a variety of well-established stereoselective reactions, such as asymmetric allylation, aldol (B89426) reactions, or serve as a substrate for chiral auxiliaries.
The indole nitrogen, once deprotected, can be a site for the introduction of a chiral auxiliary to direct diastereoselective reactions at the C2 or C3 positions of the indole ring. acs.org For instance, the attachment of a chiral oxazolidinone auxiliary to the indole nitrogen could control the facial selectivity of electrophilic attack at the C3 position.
Moreover, this compound can be considered a component of the "chiral pool," a collection of readily available, enantiopure compounds that can be used as starting materials for the synthesis of complex chiral molecules. wikipedia.orgnih.gov If this compound were to be resolved into its enantiomers, each enantiomer could serve as a starting point for the synthesis of enantiomerically pure target molecules. The Pictet-Spengler reaction, a classic method for the synthesis of β-carbolines, often utilizes tryptophan derivatives from the chiral pool to control the stereochemistry of the newly formed ring system. nih.gov A similar strategy could be envisioned for enantiopure this compound derivatives.
The development of catalytic asymmetric methods that directly functionalize the indole ring or the side chain of this compound would represent a significant advancement, further enhancing its utility as a strategic intermediate in stereocontrolled synthesis.
Advanced Characterization Methodologies for N Boc 5 Chlorotryptophol and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of N-Boc-5-chlorotryptophol. europa.eu Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the confident assignment of a unique molecular formula. chromatographyonline.com
For this compound (C₁₅H₁₈ClNO₃), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of chlorine is readily identified by its characteristic isotopic pattern, with ³⁵Cl and ³⁷Cl appearing in an approximate ratio of 3:1. europa.eu In electrospray ionization (ESI) mode, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. rsc.org
Table 1: Expected HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [C₁₅H₁₈³⁵ClNO₃ + H]⁺ | 296.1048 |
| [C₁₅H₁₈³⁷ClNO₃ + H]⁺ | 298.1018 |
| [C₁₅H₁₈³⁵ClNO₃ + Na]⁺ | 318.0867 |
The experimental determination of the m/z value with high accuracy allows for the confirmation of the molecular formula, distinguishing it from other potential isobaric compounds. uni-saarland.de Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented to produce a characteristic fragmentation pattern that aids in structural elucidation. europa.eu
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural elucidation of this compound in solution. nih.gov A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry.
¹H NMR: The proton NMR spectrum of this compound will exhibit distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. organicchemistrydata.org The large tert-butyl group of the Boc protecting group will show a characteristic singlet at approximately 1.4 ppm. researchgate.net The aromatic protons on the indole (B1671886) ring will appear in the downfield region (around 7.0-7.5 ppm), with their splitting patterns revealing their substitution pattern. The methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms will also have characteristic chemical shifts.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The carbonyl carbon of the Boc group is typically found around 155 ppm. rsc.org The aromatic carbons will resonate in the 110-140 ppm region. The presence of the electronegative chlorine atom will influence the chemical shifts of the adjacent carbon atoms.
2D NMR: Two-dimensional NMR experiments are crucial for assembling the complete structure.
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different fragments of the molecule.
The presence of the N-Boc group can sometimes lead to the observation of rotamers (conformational isomers due to restricted rotation around the N-C(O) bond), which may result in the broadening or splitting of NMR signals. rsc.orgnih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Boc (t-Bu) | ~1.4 (s, 9H) | ~28.5 (q) |
| Boc (C=O) | - | ~155.0 (s) |
| H-1 (NH) | ~8.0 (br s, 1H) | - |
| H-2 | ~7.2 (s, 1H) | ~125.0 (d) |
| H-4 | ~7.4 (d, 1H) | ~122.0 (d) |
| H-6 | ~7.1 (dd, 1H) | ~120.0 (d) |
| H-7 | ~7.6 (d, 1H) | ~128.0 (d) |
| -CH₂-CH₂-OH | ~3.0 (t, 2H) | ~29.0 (t) |
| -CH₂-OH | ~3.9 (t, 2H) | ~62.0 (t) |
| -OH | Variable | - |
| C-3 | - | ~112.0 (s) |
| C-3a | - | ~129.0 (s) |
| C-5 | - | ~125.0 (s) |
| C-7a | - | ~135.0 (s) |
(s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets, br s = broad singlet). Predicted values are based on analogous structures and may vary depending on the solvent and other experimental conditions.
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound. msu.edu The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are specific to the types of bonds present. vscht.cz
The IR spectrum of this compound is expected to show the following key absorption bands:
N-H stretch: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the indole N-H group.
O-H stretch: A broad band around 3300 cm⁻¹ from the hydroxyl group of the tryptophol (B1683683) side chain.
C-H stretch: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the Boc group and the side chain appear just below 3000 cm⁻¹. vscht.cz
C=O stretch: A strong absorption band around 1700-1680 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group. beilstein-journals.org
C=C stretch: Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. vscht.cz
C-N stretch: This will appear in the fingerprint region, typically between 1350 and 1000 cm⁻¹.
C-O stretch: The C-O stretching of the alcohol and the ester-like Boc group will be found in the 1250-1050 cm⁻¹ range.
C-Cl stretch: A band in the lower frequency region, typically around 800-600 cm⁻¹, can be attributed to the C-Cl bond.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H (indole) | 3400-3200 | Medium, Broad |
| O-H (alcohol) | ~3300 | Medium, Broad |
| C=O (Boc) | 1700-1680 | Strong |
| C=C (aromatic) | 1600-1450 | Medium to Weak |
X-ray Diffraction Analysis for Solid-State Structural Determination
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. ucmerced.edu The arrangement of atoms in the crystal lattice diffracts the X-rays in a specific manner, which can be mathematically deconvoluted to generate a detailed electron density map of the molecule. From this map, the positions of all non-hydrogen atoms can be determined with high precision.
X-ray diffraction analysis would confirm the connectivity established by NMR and also reveal crucial stereochemical details and intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov This information is vital for understanding the packing of molecules in the crystal lattice and can provide insights into its physical properties.
Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC-MS, TLC)
Chromatographic techniques are fundamental for the purification of this compound and for assessing its purity. researchgate.net The choice of technique depends on the scale of the separation and the volatility and stability of the compound.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for monitoring the progress of reactions and for preliminary purity checks. unodc.org A suitable mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to separate the compound on a silica (B1680970) gel plate. The position of the spot, represented by its retention factor (Rf) value, is indicative of its polarity.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification and quantitative analysis of this compound. mdpi.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), is commonly employed for compounds of this nature. A UV detector is typically used for detection, as the indole ring is a strong chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile and thermally stable derivatives of this compound. nih.gov The compound itself may not be sufficiently volatile for GC analysis without derivatization of the hydroxyl group. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification based on the mass-to-charge ratio and fragmentation pattern. mdpi.com
Table 4: Chromatographic Data for this compound
| Technique | Stationary Phase | Mobile Phase/Conditions | Detection | Application |
|---|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3) | UV light (254 nm) | Reaction monitoring, Purity check |
| HPLC | C18 | Acetonitrile:Water gradient | UV (e.g., 280 nm) | Purification, Purity assessment, Quantification |
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic pathways, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. acs.org Future research on N-Boc-5-chlorotryptophol will likely prioritize the development of more sustainable and environmentally benign synthetic methods.
Current synthetic strategies often rely on multi-step processes that may involve hazardous reagents and generate significant waste. The future of its synthesis lies in overcoming these limitations by adopting greener alternatives. One of the core tenets of green chemistry is waste prevention, which favors catalytic reagents over stoichiometric ones. acs.org The development of catalytic routes, particularly for the chlorination and Boc-protection steps, would represent a significant advancement. Furthermore, procedures that can be performed in environmentally friendly solvents like water or under solvent-free conditions are highly desirable. researchgate.netrsc.org
Another key area of development is the use of renewable starting materials. Research into modular synthetic routes to indoles from lignin (B12514952), a major component of biomass, presents a promising long-term strategy for sourcing the core indole (B1671886) structure. rsc.org Adapting such methods could provide a sustainable feedstock for tryptophol (B1683683) and its derivatives. Additionally, enzymatic processes, which operate under mild conditions and exhibit high selectivity, could be explored to eliminate the need for protecting groups, thereby shortening the synthetic sequence and reducing waste. acs.org The synthesis of nitrogen-containing furan (B31954) derivatives from chitin, another abundant biopolymer, showcases the potential of biomass in creating valuable chemical building blocks. rsc.org
Table 1: Comparison of Hypothetical Synthetic Approaches
| Feature | Traditional Route | Proposed Green Route |
|---|---|---|
| Starting Material | Petroleum-based indole | Indole precursor from lignin valorization rsc.org |
| Chlorination | Stoichiometric chlorinating agents (e.g., NCS) | Catalytic chlorination with a benign oxidant |
| Protection Step | Standard Boc protection in organic solvent | Solvent-free Boc protection or enzymatic acylation acs.orgresearchgate.net |
| Solvents | Chlorinated hydrocarbons, aprotic polar solvents | Water, bio-based solvents, or solvent-free conditions rsc.org |
| Waste Profile | High E-Factor, stoichiometric byproducts | Low E-Factor, catalytic waste streams |
Exploration of Novel Reactivity Patterns for Further Functionalization
This compound possesses multiple reactive sites that can be exploited for further molecular diversification. Future research will likely focus on exploring the untapped reactivity of this compound to generate a wider array of complex structures. The N-Boc protecting group, while primarily installed for stability, can itself participate in or direct subsequent reactions. researchgate.net
The key sites for further functionalization include:
The C-Cl Bond: The chlorine atom at the 5-position is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of a wide variety of substituents, including aryl, alkyl, and amino groups, transforming the intermediate into diverse scaffolds. The synthesis of di-Boc-protected 5-aminoindole (B14826) via Buchwald-Hartwig amination is an example of this potential. medchemexpress.com
Indole C-H Bonds: While the 5-position is blocked, other positions on the indole ring (C2, C4, C6, C7) are available for direct C-H functionalization. Developing selective methods to modify these positions without disturbing the existing functionalities would open up new avenues for creating highly substituted indole alkaloids.
The Hydroxyethyl (B10761427) Side Chain: The primary alcohol offers a straightforward point for modification through esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. These transformations would produce a new set of intermediates for further elaboration.
The Indole Nitrogen: While protected, the Boc group can be removed under acidic conditions. researchgate.net The resulting free N-H group can be subjected to a range of N-alkylation or N-arylation reactions.
Table 2: Potential Functionalization Reactions for this compound
| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Resulting Moiety |
|---|---|---|---|
| C5-Cl | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl |
| C5-Cl | Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, base | 5-Amino |
| Indole C-H (e.g., C4/C6) | C-H Arylation | Aryl halide, Pd catalyst, directing group | 4- or 6-Aryl |
| -CH₂CH₂OH | Oxidation | PCC, DMP, or TEMPO | Aldehyde (-CHO) |
| -CH₂CH₂OH | Mitsunobu Reaction | Acid, PPh₃, DEAD/DIAD | Ester (-OCOR) |
| N-Boc | Deprotection/Alkylation | 1. TFA or HCl; 2. Alkyl halide, base | N-Alkyl |
Advanced Applications in Chemical Biology Research
Chemical biology utilizes the principles and tools of chemistry to study and manipulate biological systems. wikipedia.orgnih.gov Small molecules are central to this field, serving as probes to interrogate protein function, visualize cellular processes, and serve as starting points for drug discovery. nih.govmdpi.com The indole scaffold of this compound makes it an attractive precursor for developing sophisticated tools for chemical biology research.
Future applications in this area could involve using this compound as a core building block to construct:
Chemical Probes: By attaching reporter groups such as fluorophores or biotin (B1667282) to the molecule via the functionalization handles described previously, researchers can create probes to study the localization and interactions of indole-binding proteins.
Fragment-Based Ligand Discovery: The molecule itself can be used in fragment-based screening campaigns to identify new binding partners. Its relatively small size and defined chemical features make it an ideal starting point for elaboration into more potent and selective ligands.
Inhibitor Scaffolds: Indole derivatives are known to interact with a variety of enzymes, including kinases. nih.gov this compound could serve as the foundation for synthesizing libraries of compounds to screen for inhibitory activity against specific biological targets. mdpi.com The development of novel isoindoline-yl putrescines for antifungal applications highlights how heterocyclic scaffolds can be modified to achieve biological activity. researchgate.net
Targeted Protein Degraders: The synthesis of PROTACs (Proteolysis Targeting Chimeras) and molecular glues often requires modular synthesis of a ligand for a target protein, a linker, and a ligand for an E3 ubiquitin ligase. The versatility of the this compound scaffold makes it a candidate for the rapid assembly of such bifunctional molecules.
Computational Studies on Reactivity and Selectivity Profiles
Computational chemistry provides powerful tools for understanding and predicting chemical reactivity and selectivity, guiding experimental design and saving significant laboratory resources. rwth-aachen.de Applying these methods to this compound can provide deep insights into its chemical behavior and accelerate the development of new reactions.
Future computational research on this molecule would likely focus on:
Mechanism Elucidation: Using methods like Density Functional Theory (DFT), researchers can map the potential energy surfaces for various proposed reactions, such as C-H functionalization or cross-coupling. escholarship.org This allows for the identification of transition states and intermediates, providing a detailed mechanistic understanding that is difficult to obtain experimentally. nih.gov
Predicting Regioselectivity: Computational models can predict the most likely site of reaction for electrophilic or nucleophilic attack on the indole ring. By calculating properties like frontier molecular orbital energies and atomic charges, chemists can anticipate the outcome of reactions and design conditions to favor a desired regioisomer.
Understanding Substituent Effects: The electronic and steric effects of the chloro and N-Boc groups on the reactivity of the indole core can be quantified through computational analysis. This knowledge is crucial for explaining observed reactivity patterns and for designing new derivatives with tailored properties.
Virtual Screening and Ligand Design: In the context of chemical biology, computational docking studies can predict how derivatives of this compound might bind to target proteins, such as kinase active sites. nih.gov This in silico screening can prioritize which compounds to synthesize for biological testing.
Table 3: Application of Computational Methods to this compound Research
| Computational Method | Research Question | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | What is the mechanism of a novel C-H arylation reaction? | Calculated energy profile, identification of transition states and intermediates. escholarship.orgnih.gov |
| Frontier Molecular Orbital (FMO) Analysis | Where will an electrophile add to the indole ring? | Prediction of the most nucleophilic site and regiochemical outcome. |
| Quantum Theory of Atoms in Molecules (QTAIM) | How does the C-Cl bond influence ring electronics? | Quantitative description of bond character and charge distribution. |
| Molecular Dynamics (MD) / Docking | Which derivative will best fit in a kinase active site? | Predicted binding poses and affinity scores to guide synthesis. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
